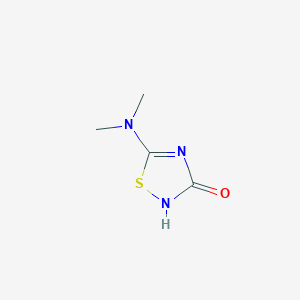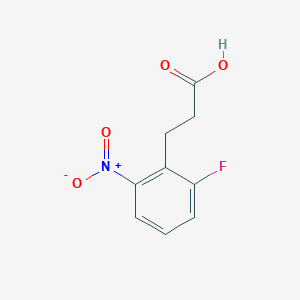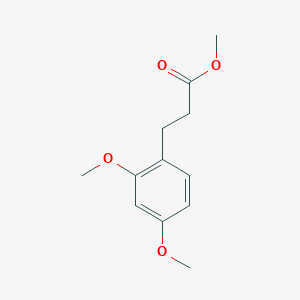
3-(2,4-Dimethoxyphenyl)propionic acid methyl ester
描述
3-(2,4-Dimethoxyphenyl)propionic acid methyl ester is an organic compound with the molecular formula C12H16O4. It is a derivative of propanoic acid and features a phenyl ring substituted with two methoxy groups at the 2 and 4 positions. This compound is often used in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
3-(2,4-Dimethoxyphenyl)propionic acid methyl ester can be synthesized through several methods. One common approach involves the esterification of 3-(2,4-dimethoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
3-(2,4-Dimethoxyphenyl)propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(2,4-dimethoxyphenyl)propanoic acid, while reduction could produce 3-(2,4-dimethoxyphenyl)propanol .
科学研究应用
3-(2,4-Dimethoxyphenyl)propionic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceuticals and bioactive molecules.
Industry: This compound is utilized in the production of polymers, resins, and other materials.
作用机制
The mechanism of action of 3-(2,4-Dimethoxyphenyl)propionic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion into active metabolites. These metabolites can then exert various effects on cellular processes and signaling pathways .
相似化合物的比较
Similar Compounds
- Methyl 3-(3,4-dimethoxyphenyl)propanoate
- Methyl 3-(2,4-dimethoxyphenyl)acrylate
- Methyl 3-(2,4-dimethoxy-5-nitrophenyl)propanoate
Uniqueness
3-(2,4-Dimethoxyphenyl)propionic acid methyl ester is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in synthesis and research .
属性
分子式 |
C12H16O4 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC 名称 |
methyl 3-(2,4-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C12H16O4/c1-14-10-6-4-9(11(8-10)15-2)5-7-12(13)16-3/h4,6,8H,5,7H2,1-3H3 |
InChI 键 |
QMBXDFXFCRVADN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)CCC(=O)OC)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)thiazol-2-amine](/img/structure/B8570358.png)
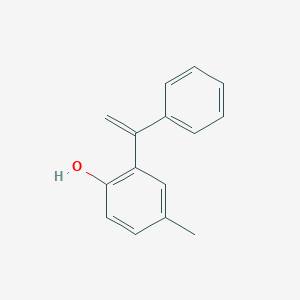
![5-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8570369.png)
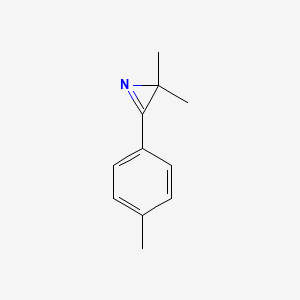
![3-(4-methoxy-phenyl)-benzo[b]thiophene](/img/structure/B8570394.png)
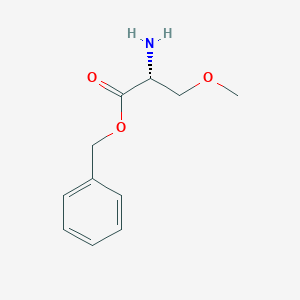


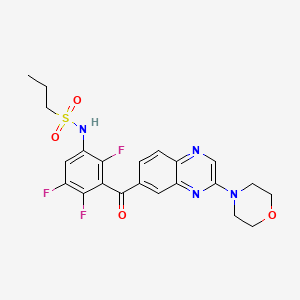

![methyl 2-[4-(2-aminoethyl)phenoxy]acetate](/img/structure/B8570447.png)
